Cas no 120693-68-7 (2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI))

2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI) structure
120693-68-7 structure
Product Name:2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI)
Numéro CAS:120693-68-7
Le MF:C35H40O12
Mégawatts:652.684911727905
CID:187709
Update Time:2024-03-01

2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • 2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI)
    • 2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,1
    • (+)-Triptofordin F 4
    • 2H-3,9a-Methano-1-benzoxepin,2-propenoic acid deriv.
    • 2-Propenoicacid, 3-phenyl-,7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester, [3R-(3a,4b,5a,5aa,6a,7a,9b,9aa,10R*)]-
    • Triptofordin F 4
    • 2-Propenoic acid, 3-phenyl-, (3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-yl ester (9CI)
    • Piscine à noyau: 1S/C35H40O12/c1-20(36)43-19-34-29(45-25(38)17-16-22-12-8-6-9-13-22)24(44-21(2)37)18-33(5,42)35(34)28(40)26(32(3,4)47-35)27(39)30(34)46-31(41)23-14-10-7-11-15-23/h6-17,24,26-30,39-40,42H,18-19H2,1-5H3/t24-,26+,27-,28+,29-,30+,33-,34-,35-/m0/s1
    • La clé Inchi: GPJJFVDRSCVAGP-IYJNGPHTSA-N
    • Sourire: C(O[C@@H]1[C@]2(COC(C)=O)[C@]3([C@H](O)[C@@]([H])([C@H](O)[C@H]2OC(=O)C2=CC=CC=C2)C(C)(C)O3)[C@](O)(C)C[C@@H]1OC(C)=O)(=O)C=CC1=CC=CC=C1

Propriétés calculées

  • Qualité précise: 272.08309

Propriétés expérimentales

  • Dense: 1.37±0.1 g/cm3(Predicted)
  • Point d'ébullition: 763.5±60.0 °C(Predicted)
  • Le PSA: 52.54
  • Le PKA: 12.61±0.70(Predicted)

2-Propenoic acid,3-phenyl-,(3R,4S,5S,5aR,6R,7S,9S,9aS,10R)-7-(acetyloxy)-5a-[(acetyloxy)methyl]-5-(benzoyloxy)octahydro-4,9,10-trihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-6-ylester (9CI) Littérature connexe

Fournisseurs recommandés
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hunan Well Medicine Synthesis Technology Co., Ltd.
Nanjing Jubai Biopharm
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Beyond Pharmaceutical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd